BTK-IN-31 Binding Mechanism Differentiation: Reversible Non-Covalent vs. Irreversible Covalent Inhibition
BTK-IN-31 is characterized as a non-covalently reversible BTK inhibitor, in contrast to ibrutinib, acalabrutinib, and zanubrutinib which are covalent irreversible inhibitors that bind to Cys481 . While specific IC50 values for BTK-IN-31 are not publicly available in the extracted patent or vendor documentation, the class of reversible non-covalent BTK inhibitors (including compounds from the same patent series such as birelentinib/DZD8586) typically exhibits sub-nanomolar to low-nanomolar potency against both wild-type BTK and the C481S resistance mutant [1]. In contrast, covalent inhibitors like ibrutinib and acalabrutinib are ineffective against the clinically relevant C481S mutation, which is a major driver of acquired resistance in B-cell malignancies [2]. The reversible binding mechanism of BTK-IN-31 confers the potential to maintain activity against C481S-mutant BTK, though direct quantitative data for BTK-IN-31 itself remains to be published [1]. This mechanism-level differentiation is critical for researchers investigating resistance pathways or seeking to avoid permanent target engagement in experimental models.
| Evidence Dimension | Binding mechanism and C481S mutant susceptibility |
|---|---|
| Target Compound Data | Non-covalently reversible inhibitor; no direct BTK-IN-31 IC50 data publicly available |
| Comparator Or Baseline | Ibrutinib (covalent irreversible, IC50 1.5 nM vs WT BTK, inactive vs C481S); Acalabrutinib (covalent irreversible, IC50 5.1 nM vs WT BTK, inactive vs C481S); Zanubrutinib (covalent irreversible, IC50 0.3 nM vs WT BTK, inactive vs C481S); Birelentinib/DZD8586 (non-covalent reversible from same patent series, IC50 0.7 nM vs WT BTK, 0.86 nM vs C481S) |
| Quantified Difference | Class difference: Reversible non-covalent vs. irreversible covalent; C481S susceptibility expected but not directly quantified for BTK-IN-31 |
| Conditions | Biochemical kinase inhibition assays; C481S represents the most common BTK resistance mutation in clinical covalent inhibitor therapy |
Why This Matters
Binding mechanism determines compound utility in resistance models and experimental designs requiring reversible target modulation, making BTK-IN-31 the appropriate selection for C481S-relevant or transient inhibition studies.
- [1] IUPHAR/BPS Guide to Pharmacology. Birelentinib Ligand Activity Charts. Ligand ID: 13735. View Source
- [2] Woyach JA, et al. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. N Engl J Med. 2014;370(24):2286-2294. View Source
